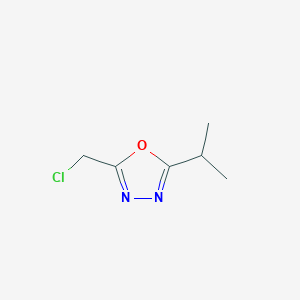

2-(Chloromethyl)-5-isopropyl-1,3,4-oxadiazole

説明

特性

IUPAC Name |

2-(chloromethyl)-5-propan-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-4(2)6-9-8-5(3-7)10-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGJAQHFSXERIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634380 | |

| Record name | 2-(Chloromethyl)-5-(propan-2-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3914-46-3 | |

| Record name | 2-(Chloromethyl)-5-(propan-2-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-(propan-2-yl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Strategy Overview

The synthesis of 2-(Chloromethyl)-5-isopropyl-1,3,4-oxadiazole generally follows a three-step approach:

- Formation of Diacylhydrazine Intermediate : Reaction of appropriate acid chlorides with hydrazine hydrate to form symmetrical or unsymmetrical diacylhydrazines.

- Cyclodehydration to 1,3,4-Oxadiazole Core : Cyclization of diacylhydrazines using cyclodehydrating agents such as phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

- Chloromethylation at the 2-Position : Introduction of the chloromethyl group at the 2-position of the oxadiazole ring, often via reaction with chloromethyl-containing reagents or halogenation of methyl precursors.

This approach is supported by multiple studies demonstrating effective yields and purity of the target compound under optimized conditions.

Detailed Preparation Steps

Synthesis of Diacylhydrazine Intermediate

- Reagents and Conditions : Commercially available acid chlorides bearing the isopropyl group are reacted with hydrazine hydrate in organic solvents such as methanol or ethanol.

- Reaction : The acid chloride (e.g., isobutyryl chloride for isopropyl substitution) reacts with hydrazine hydrate at temperatures ranging from 0 °C to room temperature, yielding diacylhydrazine intermediates.

- Notes : The reaction is typically carried out under stirring for several hours to ensure complete conversion.

Cyclodehydration to Form 1,3,4-Oxadiazole Ring

- Reagents : Phosphorus oxychloride (POCl₃) is the most commonly used cyclodehydration agent.

- Procedure : The diacylhydrazine intermediate is refluxed with neat POCl₃ or POCl₃ in solvents such as acetonitrile or toluene at temperatures around 80–85 °C.

- Outcome : This step induces ring closure, forming the 1,3,4-oxadiazole core with the isopropyl substituent at position 5.

- Yields : Reported yields range from 40% to 76%, depending on reaction conditions and solvent choice, with solvent-free conditions often providing better yields.

Introduction of the Chloromethyl Group at the 2-Position

Method A: Direct Chloromethylation

- The oxadiazole intermediate is reacted with chloromethylating agents such as chloromethyl chloride or chloroacetyl chloride under controlled conditions.

- For example, reaction with chloroacetyl chloride in the presence of bases like potassium carbonate in solvents such as dimethylformamide (DMF) at room temperature for several hours yields the 2-(chloromethyl) derivative.

Method B: Halogenation of Methyl Precursors

- Alternatively, 2-methyl-5-isopropyl-1,3,4-oxadiazole can be halogenated using reagents like N-chlorosuccinimide (NCS) or other halogen sources to substitute the methyl group with chlorine.

Reaction Conditions : The chloromethylation step is typically performed at low to ambient temperatures (0–40 °C) to avoid side reactions, with subsequent purification by recrystallization or chromatography.

- Yields and Purity : Yields of chloromethylated products are generally high (up to 80%), with purity confirmed by NMR, IR, and mass spectrometry.

Optimization and Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diacylhydrazine formation | Acid chloride + Hydrazine hydrate | 0–25 | Methanol, ethanol | >80 | Stirred several hours, mild conditions |

| Cyclodehydration | POCl₃ (neat or in acetonitrile) | 80–85 | Acetonitrile, toluene | 40–76 | Solvent-free or with toluene, monitored by TLC |

| Chloromethylation | Chloroacetyl chloride + K₂CO₃ | 0–40 | DMF, DCM | ~80 | Dropwise addition, base present, 4 h reaction |

Representative Experimental Procedure

Diacylhydrazine Preparation : To a stirred solution of isobutyryl chloride (1 eq) in methanol, hydrazine hydrate (1.2 eq) is added dropwise at 0 °C. The mixture is stirred at room temperature for 3 hours. The precipitated diacylhydrazine is filtered and dried.

Cyclodehydration : The diacylhydrazine is suspended in acetonitrile, and phosphorus oxychloride (3 eq) is added slowly. The mixture is refluxed at 82 °C for 4 hours under nitrogen atmosphere. After cooling, the reaction mixture is quenched with ice water and neutralized. The crude 5-isopropyl-1,3,4-oxadiazole is isolated by filtration.

Chloromethylation : The oxadiazole intermediate is dissolved in DMF, and potassium carbonate (2 eq) is added. Chloroacetyl chloride (1.1 eq) is added dropwise at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction is quenched with water, extracted with ethyl acetate, dried, and purified by recrystallization from ethanol.

Analytical Characterization and Research Findings

- NMR Spectroscopy : Characteristic signals include the chloromethyl protons at around 4.2–4.4 ppm and isopropyl methyl groups near 1.0–1.2 ppm.

- IR Spectroscopy : Strong absorption bands for C=N and C–O stretching of the oxadiazole ring (~1600–1650 cm⁻¹), and C–Cl stretching (~700 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight of this compound.

- Yields : Overall yields from acid chloride to chloromethylated oxadiazole range from 50% to 75%, depending on purification and reaction optimization.

Summary Table of Key Preparation Methods

化学反応の分析

Types of Reactions: 2-(Chloromethyl)-5-isopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.

Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound, while reducing agents like lithium aluminum hydride can be used for reduction reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted oxadiazole derivatives can be formed.

Oxidation/Reduction Products: Oxidation can lead to the formation of oxadiazole N-oxides, while reduction can yield the corresponding alcohols or amines.

科学的研究の応用

Chemical Structure and Synthesis

Chemical Structure : The compound features an oxadiazole ring substituted with a chloromethyl group at the 2-position and an isopropyl group at the 5-position. This unique structure influences its chemical reactivity and biological interactions.

Synthesis Methods : The synthesis typically involves cyclization reactions. One common method includes the reaction of isopropyl hydrazine with chloroacetic acid, followed by cyclization using dehydrating agents. Industrial production may utilize continuous flow reactors to enhance yield and consistency .

Medicinal Chemistry Applications

2-(Chloromethyl)-5-isopropyl-1,3,4-oxadiazole has shown promise in the following areas:

Anticancer Properties

Research indicates that derivatives of oxadiazoles exhibit notable anticancer activities. For instance, compounds similar to this compound have been tested against various cancer cell lines:

| Compound | Cell Line | Concentration (µM) | % Cell Viability | Apoptosis Induction (%) |

|---|---|---|---|---|

| 3a | MDA-MB-231 | 10 | 57.2 | 51.2 |

| 3e | HT-29 | 50 | 39.0 | 40.0 |

These compounds demonstrated a reduction in cell viability and increased apoptosis rates compared to control groups .

Beyond anticancer effects, this compound is being investigated for:

- Antimicrobial Activity : Its derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Studies indicate potential anti-inflammatory properties comparable to standard drugs like Indomethacin .

Materials Science Applications

The compound is also being explored for its potential use in advanced materials due to its unique structural properties. Its applications in polymer science and coatings are under investigation, leveraging its chemical reactivity for functional material development .

Case Studies and Research Findings

Several studies have highlighted the applications of oxadiazole derivatives:

- Anticancer Activity : A study reported that certain oxadiazole derivatives exhibited significant antiproliferative effects against human lung (A549) and colon (WiDr) cancer cell lines, with some compounds showing GI50 values as low as 4.5 µM .

- Biological Evaluation : Another research focused on the synthesis of novel oxadiazole derivatives that showed promising cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

- Antioxidant Properties : Some derivatives were found to possess strong radical scavenging activities, contributing to their potential as antioxidant agents .

作用機序

The mechanism of action of 2-(Chloromethyl)-5-isopropyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The oxadiazole ring may also interact with various enzymes and receptors, influencing their function and signaling pathways.

類似化合物との比較

Comparison with Similar Compounds

The biological and chemical properties of oxadiazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison of 2-(Chloromethyl)-5-isopropyl-1,3,4-oxadiazole with structurally analogous compounds:

Structural and Functional Comparisons

Key Research Findings

Substituent Effects on Lipophilicity :

- Isopropyl and cyclobutyl substituents increase logP values (lipophilicity) by 0.5–1.0 units compared to methyl or phenyl groups, improving blood-brain barrier penetration.

Metabolic Stability :

- Trifluoromethyl and chloromethyl groups reduce oxidative metabolism, enhancing half-life in vivo.

Structure-Activity Relationships (SAR) :

- Bulkier substituents (e.g., isopropyl) at position 5 improve selectivity for bacterial over mammalian targets.

生物活性

2-(Chloromethyl)-5-isopropyl-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves various methodologies that allow for the introduction of functional groups that enhance its biological activity. The presence of the chloromethyl group is particularly noteworthy as it can form covalent bonds with nucleophilic sites in biological molecules, which may lead to modulation of their activity. The isopropyl group also plays a crucial role in influencing the compound's reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit notable anticancer properties. In particular, compounds similar to this compound have shown promising results against various cancer cell lines. For example:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HT-29 (colon cancer), and others.

- Effects on Cell Viability : Compounds demonstrated a reduction in cell viability ranging from 39.9% to 73.2% at concentrations between 10 µM and 50 µM over 24 to 48 hours .

- Apoptosis Induction : Flow cytometry analysis revealed that these compounds could increase apoptosis rates significantly compared to control groups .

| Compound | Cell Line | Concentration (µM) | % Cell Viability | Apoptosis Induction (%) |

|---|---|---|---|---|

| 3a | MDA-MB-231 | 10 | 57.2 | 51.2 |

| 3e | HT-29 | 50 | 39.0 | 40.0 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have reported that oxadiazole derivatives possess activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Certain oxadiazoles have shown MIC values as low as 0.04 μg/mL against Mycobacterium tuberculosis .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Covalent Bond Formation : The chloromethyl group can react with nucleophiles in proteins and nucleic acids, altering their function.

- Enzyme Interaction : The oxadiazole ring may interact with various enzymes and receptors involved in cancer progression and microbial resistance .

- Signaling Pathway Modulation : This compound may influence signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have focused on the biological activity of oxadiazole derivatives:

- Anticancer Evaluation : A study published in Pharmaceuticals evaluated several oxadiazole derivatives for their anticancer activity against multiple cell lines, highlighting the potential of these compounds as therapeutic agents for cancer treatment .

- Antimicrobial Studies : Research has demonstrated that certain derivatives exhibit strong antimicrobial activity against resistant strains of bacteria and fungi, suggesting their potential use in treating infections .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(chloromethyl)-5-isopropyl-1,3,4-oxadiazole, and how is structural confirmation achieved?

Answer:

The synthesis typically involves cyclization or substitution reactions. For example:

- Cyclization of hydrazides : Reacting hydrazides with chlorinated carbonyl compounds under acidic conditions (e.g., POCl₃) to form the oxadiazole ring .

- Chlorination : Introducing the chloromethyl group via reagents like SOCl₂ or PCl₅, as seen in analogous compounds .

Structural confirmation relies on:

- Spectroscopy :

- Mass spectrometry : Molecular ion peaks matching the molecular weight (e.g., 274.06 g/mol for a related compound) .

Advanced: How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound derivatives?

Answer:

Low yields often arise from steric hindrance or electronic deactivation. Strategies include:

- Catalyst selection : Using DIC (diisopropylcarbodiimide) to enhance coupling efficiency in heterocycle formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Gradual heating (e.g., 60–80°C) reduces side reactions during cyclization .

- Protecting groups : Temporarily shielding reactive sites (e.g., using tert-butyl groups) to direct regioselectivity .

Example : A derivative synthesis achieved 65% yield by reacting 5-(chloromethyl)-oxadiazole with benzylamine in diethyl ether .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact with chlorinated compounds .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., SOCl₂) .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the chloromethyl group .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Answer:

- Replicate experiments : Confirm reproducibility under identical conditions .

- Alternative techniques : Use X-ray crystallography (e.g., monoclinic crystal system with unit cell parameters a = 19.215 Å, b = 22.847 Å ) for unambiguous structural assignment.

- Comparative analysis : Cross-reference NMR shifts with literature (e.g., δ 7.85–8.05 ppm for aromatic protons in substituted oxadiazoles ).

Case study : Discrepancies in ¹H NMR signals for a 4-methoxyphenyl derivative were resolved by comparing coupling constants (J = 7.7–8.1 Hz) with crystallographic data .

Advanced: What methodologies assess the stability of this compound under stress conditions?

Answer:

- Thermal stability : Conduct TGA/DSC to determine decomposition temperatures (e.g., analogs show stability up to 150°C) .

- Hydrolytic stability : Monitor degradation in buffered solutions (pH 1–13) via HPLC, noting increased hydrolysis under alkaline conditions .

- Photostability : Expose to UV light (254 nm) and track degradation products using LC-MS .

Example : A related oxadiazole exhibited 90% stability after 48 hours at 25°C but degraded rapidly at pH > 10 .

Advanced: How can computational modeling guide the design of this compound derivatives for target applications?

Answer:

- DFT calculations : Predict HOMO/LUMO energies (e.g., HOMO = -6.2 eV, LUMO = -2.4 eV ) to assess reactivity.

- Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites) to optimize substituent positions .

- QSAR models : Correlate substituent electronic effects (e.g., Hammett σ values) with bioactivity .

Basic: What crystallization techniques are effective for obtaining high-quality single crystals of oxadiazole derivatives?

Answer:

- Slow evaporation : Use solvents like ethanol or ethyl acetate to grow crystals over 7–10 days .

- Diffractometer settings : For X-ray analysis, employ graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å) and ω/2θ scans .

Example : A substituted oxadiazole crystallized in a monoclinic system (Z = 8) with β = 121.25°, validated via CAD-4 diffractometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。